molecular formula C21H27NO2 B12670738 Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate CAS No. 94021-67-7

Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate

Cat. No.: B12670738
CAS No.: 94021-67-7
M. Wt: 325.4 g/mol
InChI Key: MZXNHAWDQVIETF-UHFFFAOYSA-N
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Description

Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate is a complex organic compound with a unique structure It is characterized by the presence of a naphthyl group, a benzoate ester, and an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate typically involves a multi-step process. One common method includes the condensation of octahydro-5,5-dimethyl-1-naphthaldehyde with methyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[(octahydro-5,5-dimethyl-2-naphthyl)methylene]amino]benzoate
  • Methyl 2-[[(octahydro-5,5-dimethyl-3-naphthyl)methylene]amino]benzoate

Uniqueness

Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94021-67-7

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C21H27NO2/c1-21(2)13-7-10-16-15(8-6-11-18(16)21)14-22-19-12-5-4-9-17(19)20(23)24-3/h4-5,9-10,12,14-15,18H,6-8,11,13H2,1-3H3

InChI Key

MZXNHAWDQVIETF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CCCC2C=NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

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